

# Application Note: Analytical Characterization of 2-Butoxy-3-methoxybenzaldehyde

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## Compound of Interest

Compound Name: 2-Butoxy-3-methoxybenzaldehyde

CAS No.: 65712-73-4

Cat. No.: B1272910

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## Introduction & Scope

**2-Butoxy-3-methoxybenzaldehyde** (CAS: 65712-73-4) is a critical pharmaceutical intermediate derived from the alkylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Its structural integrity is pivotal in the synthesis of downstream APIs, particularly in Schiff base ligand formation and hemoglobin modulators.

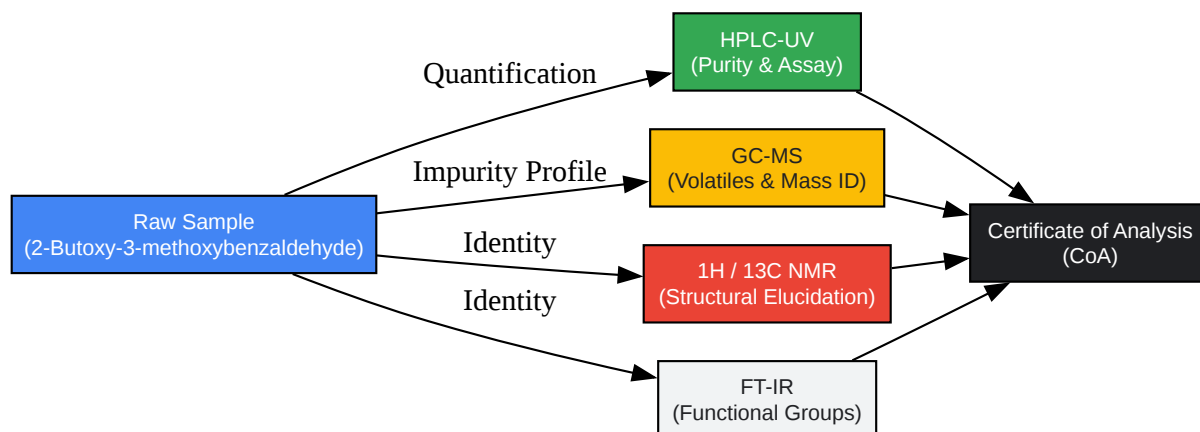
The presence of the bulky butoxy group at the ortho position creates specific steric and electronic effects that differentiate it from its isomers (e.g., vanillin butyl ether). This guide provides a validated analytical framework for its characterization, focusing on differentiating the product from its phenolic precursor and potential oxidation byproducts.

## Physicochemical Profile

Property	Value
Chemical Name	2-Butoxy-3-methoxybenzaldehyde
CAS Number	65712-73-4
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>3</sub>
Molecular Weight	208.25 g/mol
Appearance	Pale yellow oil to low-melting solid
Solubility	Soluble in Acetonitrile, Methanol, DCM; Insoluble in Water
Key Functional Groups	Aldehyde (-CHO), Ether (-OCH <sub>3</sub> , -OC <sub>4</sub> H <sub>9</sub> )

## Analytical Workflow Strategy

The characterization strategy relies on orthogonal methods to ensure both purity and structural identity.



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Figure 1: Orthogonal analytical workflow ensuring comprehensive characterization.

# Protocol 1: High-Performance Liquid Chromatography (HPLC)[5][6]

Objective: To quantify purity and detect the unreacted starting material (o-vanillin) and the oxidation byproduct (2-butoxy-3-methoxybenzoic acid).

## Scientific Rationale

The separation is based on hydrophobicity. The starting material (o-vanillin) contains a free phenolic hydroxyl group, making it significantly more polar than the target product (butyl ether). Consequently, o-vanillin will elute earlier on a C18 column. The acid impurity, if present, will be pH-dependent; using an acidic mobile phase suppresses ionization of the carboxylic acid, improving its retention and peak shape.

## Method Parameters

Parameter	Specification
Instrument	HPLC with Diode Array Detector (DAD)
Column	C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A	0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV at 254 nm (aromatic) and 280 nm (carbonyl)
Injection Volume	5-10 µL

## Gradient Table

Time (min)	% Mobile Phase B	Event
0.0	30%	Equilibration
2.0	30%	Isocratic Hold
15.0	90%	Linear Gradient
20.0	90%	Wash
20.1	30%	Re-equilibration
25.0	30%	End

## System Suitability Criteria

- Resolution (Rs): > 2.0 between o-vanillin and **2-butoxy-3-methoxybenzaldehyde**.
- Tailing Factor: < 1.5 for the main peak.
- Relative Standard Deviation (RSD): < 1.0% for retention time and area (n=6 injections).

## Protocol 2: Structural Elucidation (NMR Spectroscopy)

Objective: To confirm the regiochemistry of the butylation (O-alkylation vs. C-alkylation) and ensure the integrity of the aldehyde group.

### Scientific Rationale

The o-vanillin precursor has a distinct hydrogen bonding pattern between the phenolic OH and the aldehyde oxygen. Alkylation breaks this intramolecular bond, causing a shift in the aldehyde proton signal. Furthermore, the integration of the butyl chain signals (triplet, multiplet, multiplet, triplet) confirms the presence of the butyl group.

### <sup>1</sup>H NMR Prediction (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
10.45	Singlet (s)	1H	Aldehyde (-CHO). Distinctly downfield due to ortho-substitution.
7.40 - 7.10	Multiplet (m)	3H	Aromatic Ring Protons (H-4, H-5, H-6).
4.10	Triplet (t)	2H	O-CH <sub>2</sub> -CH <sub>2</sub> - (Alpha to oxygen).
3.90	Singlet (s)	3H	Methoxy (-OCH <sub>3</sub> ). <sup>[1]</sup>
1.80	Quintet (m)	2H	O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - (Beta protons).
1.50	Sextet (m)	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> (Gamma protons).
0.98	Triplet (t)	3H	Terminal Methyl (-CH <sub>3</sub> ).

Interpretation Note: If the alkylation occurred on the carbon ring instead of the oxygen (rare but possible under harsh conditions), the phenolic proton signal (~11 ppm) would remain, and the O-CH<sub>2</sub> triplet at 4.10 ppm would be absent.

## Protocol 3: GC-MS for Volatile Impurities

Objective: To detect residual alkylating agents (1-bromobutane) and confirm the molecular ion.

### Method Parameters

- Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25  $\mu$ m film).
- Carrier Gas: Helium at 1.0 mL/min.<sup>[2]</sup>
- Inlet Temp: 250°C (Split mode 10:1).

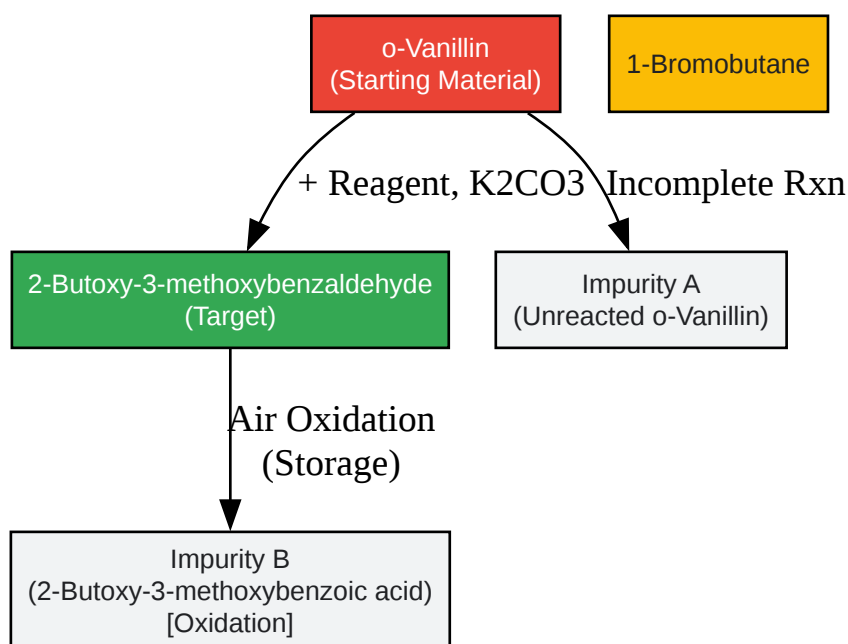
- Oven Program: 50°C (hold 2 min) → 15°C/min → 280°C (hold 5 min).
- MS Source: EI (70 eV), Scan range 40-400 m/z.

## Mass Spectrum Interpretation (EI)

- Molecular Ion (M<sup>+</sup>):m/z 208 (Base peak or strong intensity).
- Fragment [M-CHO]<sup>+</sup>:m/z 179 (Loss of formyl group).
- Fragment [M-C<sub>4</sub>H<sub>9</sub>]<sup>+</sup>:m/z 151 (Loss of butyl chain, typical for aryl butyl ethers).
- Fragment [M-C<sub>4</sub>H<sub>8</sub>]<sup>+</sup>:m/z 152 (McLafferty rearrangement type loss of alkene).

## Impurity & Degradation Logic

Understanding the chemical origin of impurities is essential for process control.



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Figure 2: Synthesis pathway and potential impurity origins.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11377855, **2-Butoxy-3-methoxybenzaldehyde**. Retrieved from [[Link](#)]
- Royal Society of Chemistry (2014). Analytical Methods for Alkoxybenzaldehyde Derivatives. Analytical Methods, 6, 45-50. Retrieved from [[Link](#)]

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## Sources

- 1. Organic Syntheses Procedure [[orgsyn.org](http://orgsyn.org)]
- 2. [pubs.rsc.org](http://pubs.rsc.org) [[pubs.rsc.org](http://pubs.rsc.org)]
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